Superior Yield in the Synthesis of 1,2-trans-Glycosyl Cyanides Compared to Gluco and Manno Congeners
The per-O-acetylated galacto derivative (this compound) demonstrates markedly higher synthetic efficiency compared to its gluco and manno counterparts when prepared via BF3·OEt2-mediated isomerization of 1,2-O-(1-cyanoethylidene) precursors. The galacto system yields the desired 1,2-trans-glycosyl cyanide in 75% yield, whereas the gluco system gives only 16% yield under identical reaction conditions [1]. The manno system provides an intermediate yield of 62% [1]. This differential reactivity is attributed to stereoelectronic effects specific to the galacto configuration.
| Evidence Dimension | Isolated yield of per-O-acetylated 1,2-trans-aldohexopyranosyl cyanide from isomerization reaction |
|---|---|
| Target Compound Data | 75% yield (galacto series) |
| Comparator Or Baseline | 16% yield (gluco series); 62% yield (manno series) |
| Quantified Difference | Galacto yield is 4.7-fold higher than gluco and 1.2-fold higher than manno |
| Conditions | BF3·OEt2 in dry nitromethane; isomerization of 1,2-O-(1-cyanoethylidene) derivatives |
Why This Matters
Higher yield directly translates to reduced material costs and improved synthetic throughput for applications requiring this specific C-glycosyl building block.
- [1] Myers, R. W.; Lee, Y. C. Improved preparations of some per-O-acetylated aldohexopyranosyl cyanides. Carbohydrate Research 1986, 154 (1), 145–163. View Source
